molecular formula C12H14Cl2N2 B2559244 5,6-Diaminoacenaphthene dihydrochloride CAS No. 2287340-97-8

5,6-Diaminoacenaphthene dihydrochloride

Cat. No.: B2559244
CAS No.: 2287340-97-8
M. Wt: 257.16
InChI Key: GFLIHPSBPCKDTI-UHFFFAOYSA-N
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Description

5,6-Diaminoacenaphthene dihydrochloride is a chemical compound. It readily undergoes double Skraup cyclisation to benzo[1,2-h: 4,5-h′]diquinoline and dipyrido[2,3-e: 2,3-h]acenaphthene .


Synthesis Analysis

5,6-Diaminoacenaphthene was synthesized in four steps from acenaphthene . The synthesis process involved nitration of acenaphthene, bromination, elimination, and finally selective reduction . Several reduction methods were attempted before finding one that would completely reduce both nitro groups while leaving the double bond intact .


Chemical Reactions Analysis

5,6-Diaminoacenaphthene readily undergoes double Skraup cyclisation to benzo[1,2-h: 4,5-h′]diquinoline and dipyrido[2,3-e: 2,3-h]acenaphthene .

Scientific Research Applications

Synthesis Challenges and Molecular Reactivity 5,6-Diaminoacenaphthene dihydrochloride is a molecule that presents unique synthetic challenges due to its steric hindrance and reactive properties. A study by Dood et al. (2018) delved into the complexities of synthesizing 5,6-Diaminoacenaphthylene, a closely related compound. The researchers found that the nitro groups of the molecule were particularly difficult to reduce, and the molecule also featured a highly reactive double bond. Various methods were tested to achieve selective reduction of the nitro groups without affecting the double bond, highlighting the molecule's intricate reactivity and the challenges in its synthesis (Dood et al., 2018).

Synthetic Applications in Chemistry The molecule and its derivatives have been employed in various synthetic routes, demonstrating its utility in organic synthesis. Aksenov et al. (2017) proposed a synthetic route to 6,7-dihydro-1H-cyclopenta[gh]perimidines using this compound. This process involved a novel reaction of nitroalkanes with 4,5-diaminoacenaphthene, showcasing the molecule's potential in facilitating complex organic transformations (Aksenov et al., 2017).

Material Science and Polymer Chemistry In the realm of material science and polymer chemistry, this compound has shown potential as a building block for advanced materials. Saito et al. (2011) synthesized a novel sulfonated polyimide (SPI) copolymer using a derivative of this compound. The copolymer displayed remarkable properties such as solubility in polar organic solvents, thermal stability, and notable proton conductivity. These findings underline the molecule's applicability in creating high-performance materials with potential uses in various technological applications (Saito et al., 2011).

Mechanism of Action

    Target of Action

    The primary targets of a compound like 5,6-Diaminoacenaphthene dihydrochloride are typically cellular receptors or enzymes that the compound can bind to, thereby initiating a biological response . .

    Mode of Action

    The mode of action of a compound refers to how it interacts with its targets to exert its effects . Without specific information on the targets of this compound, it’s challenging to describe its exact mode of action.

Properties

IUPAC Name

1,2-dihydroacenaphthylene-5,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8;;/h3-6H,1-2,13-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLIHPSBPCKDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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